

The Enigmatic Profile of 2,5-Dibromo-4-hydroxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromo-4-hydroxybenzoic acid

Cat. No.: B020960

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of **2,5-Dibromo-4-hydroxybenzoic acid**. While a comprehensive historical record and detailed biological activity profile for this specific isomer remain elusive in publicly accessible literature, this document provides a summary of its known characteristics. To offer a broader context for researchers, this guide also incorporates detailed information on the synthesis and physicochemical properties of closely related dibrominated hydroxybenzoic acid isomers. This comparative approach aims to provide a valuable resource for those investigating the potential applications of this class of compounds.

Introduction to 2,5-Dibromo-4-hydroxybenzoic Acid

2,5-Dibromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. While its specific discovery and historical development are not well-documented, its chemical structure suggests potential for investigation in various scientific domains, particularly in medicinal chemistry and materials science, owing to the presence of reactive bromine and hydroxyl functional groups. The lack of extensive research on this particular isomer presents an opportunity for novel investigations into its synthesis, properties, and potential biological activities.

Physicochemical Properties

Quantitative data for **2,5-Dibromo-4-hydroxybenzoic acid** is not readily available. However, for comparative purposes, the physicochemical properties of other dibrominated hydroxybenzoic acid isomers are presented in Table 1. These values are computationally predicted and provide a useful reference for estimating the characteristics of the 2,5-dibromo isomer.

Table 1: Computed Physicochemical Properties of Dibromo-4-hydroxybenzoic Acid Isomers

Property	2,4-Dibromo-5-hydroxybenzoic acid	3,5-Dibromo-4-hydroxybenzoic acid	2-Bromo-4-hydroxybenzoic acid
IUPAC Name	2,4-dibromo-5-hydroxybenzoic acid[1]	3,5-dibromo-4-hydroxybenzoic acid[2]	2-bromo-4-hydroxybenzoic acid[3]
Molecular Formula	C ₇ H ₄ Br ₂ O ₃ [1]	C ₇ H ₄ Br ₂ O ₃ [2]	C ₇ H ₅ BrO ₃ [3]
Molecular Weight	295.91 g/mol [1]	295.91 g/mol [2]	217.02 g/mol [3]
XLogP3	2.5[1]	3.3[2]	2.1[3]
Hydrogen Bond Donor Count	2	2	2
Hydrogen Bond Acceptor Count	3	3	3
Rotatable Bond Count	1	1	1
Exact Mass	293.85272 Da[1]	293.85272 Da[2]	215.94221 Da[3]
Monoisotopic Mass	293.85272 Da[1]	293.85272 Da[2]	215.94221 Da[3]
Topological Polar Surface Area	57.5 Å ² [1]	57.5 Å ² [2]	57.5 Å ² [3]
Heavy Atom Count	12	12	11
Complexity	185[1]	173[2]	160[3]

Synthesis of Dibrominated Hydroxybenzoic Acids

A specific, validated experimental protocol for the synthesis of **2,5-Dibromo-4-hydroxybenzoic acid** is not prominently available in the reviewed literature. However, a general and adaptable method for the dibromination of 4-hydroxybenzoic acid is the electrophilic bromination. The following protocol, adapted for the synthesis of the 2,6-dibromo isomer, provides a foundational methodology that could potentially be modified to yield the 2,5-dibromo isomer, likely through the use of a different starting material or by controlling reaction conditions to favor different substitution patterns.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid[4]

Materials:

- 4-Hydroxybenzoic acid
- Bromine
- Glacial acetic acid
- Sodium bisulfite (saturated aqueous solution)
- Hydrochloric acid (concentrated)
- Distilled water
- Ethanol

Equipment:

- 500 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer

- Heating mantle
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Fume hood

Procedure:

- Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.
- Bromination: Prepare a solution of 27.2 g (0.17 mol) of bromine in 50 mL of glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary. After the addition is complete, continue stirring at room temperature for an additional 2 hours.
- Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the reaction mixture disappears.
- Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.
- Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous amount of cold distilled water. The crude product can be further purified by recrystallization from an ethanol-water mixture.

Safety Precautions: Bromine is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid and concentrated hydrochloric acid are also corrosive and should be handled with care.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activities or the specific signaling pathways affected by **2,5-Dibromo-4-hydroxybenzoic acid**. The biological effects of halogenated benzoic acids can be diverse, and investigations into the antimicrobial, antifungal, or other pharmacological properties of this specific isomer could be a fruitful area for future research. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[4].

Conclusion and Future Directions

2,5-Dibromo-4-hydroxybenzoic acid remains a compound with a largely unexplored potential. The lack of comprehensive data on its synthesis, history, and biological function presents a clear gap in the scientific literature. The methodologies for synthesizing related isomers, such as the electrophilic bromination of 4-hydroxybenzoic acid, provide a logical starting point for the targeted synthesis of the 2,5-dibromo isomer. Future research should focus on developing a reliable synthetic route, characterizing its physicochemical properties, and conducting thorough biological screenings to elucidate its potential as a lead compound in drug discovery or for other applications in chemical and materials science. The insights gained from such studies would significantly contribute to the understanding of this enigmatic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dibromo-5-hydroxybenzoic acid | C7H4Br2O3 | CID 53440710 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 14797203 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [The Enigmatic Profile of 2,5-Dibromo-4-hydroxybenzoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020960#discovery-and-history-of-2-5-dibromo-4-hydroxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com